7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride

Lipophilicity Physicochemical Properties LogP

7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride (CAS 2097938-75-3, molecular formula C₁₀H₁₃ClFN, MW 201.67 g/mol) is a fluorinated tetrahydrobenzo[c]azepine building block distributed as a hydrochloride salt. The benzazepine scaffold acts as a privileged structure in CNS medicinal chemistry, with the unsubstituted parent compound (2,3,4,5-tetrahydro-1H-benzo[c]azepine) demonstrating low-micromolar inhibitory activity against phenylethanolamine N-methyltransferase (PNMT; Ki = 3.34 µM) and the α₂-adrenoceptor (Ki = 6.94 µM).

Molecular Formula C10H13ClFN
Molecular Weight 201.67
CAS No. 2097938-75-3
Cat. No. B2514946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride
CAS2097938-75-3
Molecular FormulaC10H13ClFN
Molecular Weight201.67
Structural Identifiers
SMILESC1CC2=C(CNC1)C=CC(=C2)F.Cl
InChIInChI=1S/C10H12FN.ClH/c11-10-4-3-9-7-12-5-1-2-8(9)6-10;/h3-4,6,12H,1-2,5,7H2;1H
InChIKeyMBWINHIEUHRJPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine Hydrochloride (CAS 2097938-75-3): Physicochemical Profile and Scaffold Position in Fluorinated Benzazepine Research


7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride (CAS 2097938-75-3, molecular formula C₁₀H₁₃ClFN, MW 201.67 g/mol) is a fluorinated tetrahydrobenzo[c]azepine building block distributed as a hydrochloride salt [1]. The benzazepine scaffold acts as a privileged structure in CNS medicinal chemistry, with the unsubstituted parent compound (2,3,4,5-tetrahydro-1H-benzo[c]azepine) demonstrating low-micromolar inhibitory activity against phenylethanolamine N-methyltransferase (PNMT; Ki = 3.34 µM) and the α₂-adrenoceptor (Ki = 6.94 µM) [2]. The compound carries a single fluorine atom at the 7-position on the fused benzene ring, distinguishing it from the non-fluorinated parent and from other regioisomeric fluorinated analogs (8-fluoro and 9-fluoro) [3][4]. Critically, no peer-reviewed primary research publication or patent directly reports biological assay data for this specific compound, meaning all potency claims rest on class-level extrapolation from structurally related analogs.

Why Non-Fluorinated or Regioisomeric Benzazepine Analogs Cannot Simply Substitute for 7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine Hydrochloride


Within the tetrahydrobenzo[c]azepine series, fluorine substitution position governs both physicochemical and pharmacological properties. The 7-fluoro substituent alters the electron density distribution on the aromatic ring, which can modulate π-stacking and hydrogen-bond interactions with biological targets differently than fluorine at the 8- or 9-position [1]. The parent compound (non-fluorinated) possesses a lower hydrogen bond acceptor count (HBA = 1) and a lower lipophilicity (XLogP3 = 1.7) compared to the 7-fluoro free base (HBA = 2; XLogP3 = 1.8; consensus LogP = 2.21) [2]. All three mono-fluoro regioisomers share identical molecular formula (C₁₀H₁₂FN) and computed XLogP3 values (1.8), yet the consensus LogP for the 7-fluoro derivative reaches 2.21—a discrepancy that may reflect differential solvation behavior captured by multi-method averaging [3]. Furthermore, the hydrochloride salt form (CAS 2097938-75-3) provides a defined stoichiometry and enhanced aqueous solubility that is absent from the free base (CAS 844647-53-6), making direct substitution between salt and neutral forms inappropriate for reproducible bioassay preparation [4]. Direct experimental pharmacological comparisons among the three positional isomers remain absent from the published literature; a priori substitution is therefore scientifically unjustified.

Quantitative Differentiation Evidence: 7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine Hydrochloride vs. Closest Analogs


Consensus LogP Elevation: 7-Fluoro Benzazepine vs. Non-Fluorinated Parent and 8-/9-Fluoro Regioisomers

The 7-fluoro substitution elevates the consensus octanol-water partition coefficient (consensus Log Po/w = 2.21) relative to the non-fluorinated parent compound (XLogP3 = 1.7) and the 8-fluoro and 9-fluoro regioisomers (XLogP3 each = 1.8) [1][2]. This represents an approximately 0.4–0.5 log-unit increase (approximately 2.5–3.2-fold higher lipophilicity) compared to the other regioisomers. The method-based discrepancy between PubChem XLogP3 (1.8 for the 7-fluoro free base) and the Bidepharm consensus LogP (2.21) should be noted; the consensus value incorporates five distinct algorithms (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) and may better capture solvation behavior than any single method [3]. Both metrics place the 7-fluoro compound among the more lipophilic members of this monofluorinated series.

Lipophilicity Physicochemical Properties LogP

Increased Hydrogen Bond Acceptor (HBA) Count: 7-Fluoro Benzazepine vs. Non-Fluorinated Parent

Fluorination at position 7 increases the hydrogen bond acceptor count from 1 (parent) to 2, while maintaining the topological polar surface area constant at 12 Ų [1][2]. The 8-fluoro and 9-fluoro regioisomers also possess HBA = 2 and TPSA = 12 Ų, meaning this HBA increment is a class-wide feature of monofluorination rather than a 7-position-specific effect [3]. However, the spatial orientation of the fluorine lone pairs relative to the secondary amine differs by substitution position: the 7-fluoro vector places the fluorine para to the ethylamine tether, whereas the 8-fluoro and 9-fluoro vectors place it meta and ortho, respectively. These geometric differences can produce distinct hydrogen-bond interaction geometries with complementary residues in target binding pockets, even when global descriptors (HBA count, TPSA) are numerically identical [4].

Hydrogen Bonding Molecular Recognition Structure-Activity Relationship

Hydrochloride Salt Stoichiometry: Defined Aqueous Solubility and Batch Reproducibility vs. Free Base

The hydrochloride salt form (CAS 2097938-75-3, MW 201.67 g/mol, molecular formula C₁₀H₁₃ClFN) provides a defined 1:1 stoichiometric composition with one HCl per molecule of the 7-fluoro benzazepine free base (CAS 844647-53-6, MW 165.21 g/mol, C₁₀H₁₂FN) [1][2]. The protonated secondary amine in the salt form confers enhanced aqueous solubility compared to the neutral free base, a critical factor for preparing reproducible stock solutions for dose-response bioassays. Commercially, the hydrochloride salt is available at 97% purity (Bidepharm, batch QC with NMR, HPLC, GC) and 95% purity (AKSci, SDS and COA documentation) . The free base is also available but lacks the counterion that guarantees consistent dissolution behavior across independent laboratory preparations. Procurement of the salt over the free base eliminates the need for in situ stoichiometric adjustment.

Salt Form Aqueous Solubility Bioassay Reproducibility

Scaffold-Level Pharmacological Baseline: PNMT and α₂-Adrenoceptor Activity of Tetrahydrobenzo[c]azepine Core

The parent scaffold, 2,3,4,5-tetrahydro-1H-benzo[c]azepine, has experimentally characterized activity at two CNS-relevant targets: it inhibits bovine PNMT with Ki = 3.34–4.17 µM and binds to the rat α₂-adrenoceptor with Ki = 6.94 µM (both curated in ChEMBL via BindingDB) [1]. The 8,9-dichloro analog LY134046 achieves substantially higher PNMT affinity (Ki = 260 nM, representing a 12.8-fold improvement over parent) but retains only modest α₂-adrenoceptor affinity (Ki = 4.5 µM), demonstrating that aromatic substitution can dramatically shift target engagement within this scaffold [2]. No direct binding data currently exist for the 7-fluoro analog against either target. However, the existing SAR precedent—that halogen substitution on the aromatic ring can produce greater than 10-fold shifts in affinity—provides a class-level rationale for prioritizing the 7-fluoro compound for systematic profiling. The fluorine-induced electronic perturbation (σₘ = 0.34 for F) at the 7-position is expected to differentially modulate these activities relative to both the parent (H at all positions) and the 8,9-dichloro derivative (Cl σₘ = 0.37).

PNMT Inhibition Alpha-2 Adrenoceptor CNS Pharmacology Class-Level SAR

Computational Drug-Likeness Assessment: 7-Fluoro Benzazepine Within CNS Desirability Space

The 7-fluoro free base (MW = 165.21, TPSA = 12 Ų, HBA = 2, HBD = 1, consensus LogP = 2.21, rotatable bonds = 0) occupies a favorable position in CNS drug-like chemical space, satisfying all Lipinski Rule-of-Five criteria (MW ≤ 500, LogP ≤ 5, HBD ≤ 5, HBA ≤ 10) and CNS MPO desirability parameters (TPSA < 90 Ų, MW < 400, LogP < 5) [1]. Compared to the parent scaffold (MW = 147.22, XLogP3 = 1.7, HBA = 1, HBD = 1) and the regioisomeric fluoro analogs (all MW = 165.21, XLogP3 = 1.8, HBA = 2), the 7-fluoro analog's elevated consensus LogP of 2.21 may shift its calculated CNS MPO score, provided the LogP increase does not push the desirability parameter beyond the optimal range (LogP 1–3 for CNS drugs) [2][3]. The zero rotatable bond count across all analogs confers a significant entropic advantage for target binding. All compounds in this series possess identical TPSA (12 Ų), consistent with their shared benzazepine core.

Drug-likeness CNS MPO Lead-likeness Physicochemical Profiling

Recommended Research and Procurement Application Scenarios for 7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine Hydrochloride


CNS Lead-Like Fragment Library Expansion with Positional Fluorine SAR

The 7-fluoro analog's favorable lead-like physicochemical profile (MW < 200, TPSA = 12 Ų, HBA = 2, consensus LogP = 2.21, RotB = 0) positions it as an ideal low-molecular-weight fragment for CNS-targeted library synthesis . Its differentiated multi-method consensus LogP (2.21) relative to the 8-fluoro and 9-fluoro regioisomers (XLogP3 = 1.8) allows systematic exploration of lipophilicity-driven SAR within a constant heavy-atom framework. Procurement of the hydrochloride salt ensures consistent solubility for high-throughput screening workflows, eliminating the need for in situ counterion adjustment.

PNMT and α₂-Adrenoceptor Selectivity Probe Development

Building on the established scaffold pharmacology—parent PNMT Ki = 3.34 µM, α₂ Ki = 6.94 µM; 8,9-Cl₂ analog PNMT Ki = 260 nM (12.8-fold improvement over parent)—the 7-fluoro analog represents an untested substitution vector for probing PNMT-vs-α₂ selectivity within the tetrahydrobenzo[c]azepine chemotype [1]. Systematic biochemical profiling of this compound against both targets, alongside its regioisomeric fluoro analogs, would clarify the positional requirements for affinity and selectivity. The hydrochloride salt's soluble formulation enables direct use in radioligand displacement assays without additional formulation steps.

Fluorine-18 Radioligand Precursor Evaluation for PET Imaging

Fluorinated benzazepine derivatives have been investigated as PET imaging agents targeting dopamine D₁ receptors, with the fluorine atom serving as a site for ¹⁸F isotopic substitution [2]. The 7-fluoro benzazepine scaffold, bearing a single fluorine on an otherwise unsubstituted ring, provides a clean synthetic handle for ¹⁸F incorporation via nucleophilic aromatic substitution or halogen exchange, should target engagement studies warrant radiotracer development. The high purity specification (97%, Bidepharm) supports the stringency required for radiochemical precursor qualification.

Cytoprotective Benzazepine Lead Optimization with Electron-Withdrawing Modulation

Tetrahydrobenzazepine derivatives have demonstrated cytoprotective effects comparable to amifostine in human lymphocyte micronucleus assays, with three derivatives showing a comparable or better biological profile than the commercial radioprotective agent [3]. The 7-fluoro substitution introduces an electron-withdrawing group (σₘ = 0.34) that may modulate the antioxidative properties observed in this series. The compound's well-characterized salt form and documented safety profile (GHS07: H302, H315, H319, H335) from commercial suppliers enable risk-assessed handling during in vitro pharmacological evaluation .

Quote Request

Request a Quote for 7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.